

An In-depth Technical Guide to 4-Bromo-7-chloroquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-7-chloroquinoline**

Cat. No.: **B148882**

[Get Quote](#)

Introduction

4-Bromo-7-chloroquinoline is a halogenated quinoline derivative of significant interest to the scientific community, particularly those in drug discovery and organic synthesis. Its Chemical Abstracts Service (CAS) number is 98519-65-4.[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, characterization, applications, and safety protocols, designed for researchers, scientists, and drug development professionals. The unique arrangement of bromo and chloro substituents on the quinoline scaffold makes it a versatile building block for creating diverse molecular architectures.[4] The 7-chloroquinoline moiety is a known pharmacophore in several antimalarial drugs, and the bromine at the 4-position provides a reactive site for further chemical modifications.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **4-Bromo-7-chloroquinoline** is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

Property	Value	Source(s)
CAS Number	98519-65-4	[1] [2] [3]
Molecular Formula	C ₉ H ₅ BrCIN	[1] [2]
Molecular Weight	242.50 g/mol	[1] [2]
Appearance	Solid	[1] [2]
Melting Point	114-115°C	[5]
Purity	Typically ≥95%	[1]
InChI Key	IVPHNMNMNLBTDRQ- UHFFFAOYSA-N	[1] [2]
Canonical SMILES	C1C=C(C=C2C(Br)=CC=NC2=)C1	[1]

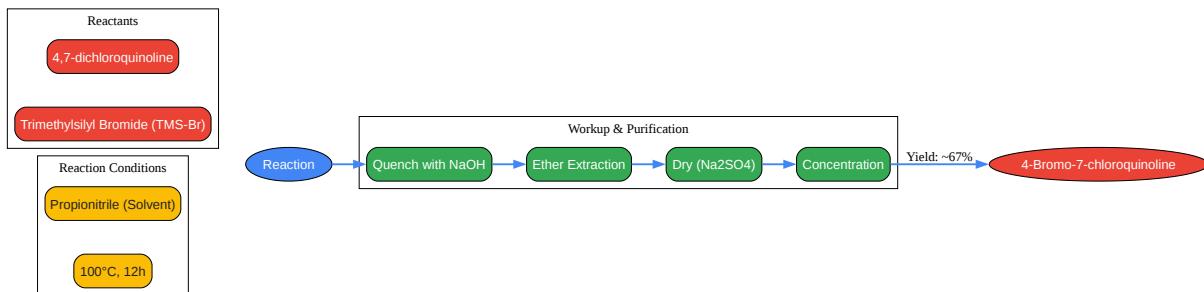
Synthesis and Mechanistic Insights

The synthesis of **4-Bromo-7-chloroquinoline** is a critical aspect of its utility. A common and effective method involves the treatment of 4,7-dichloroquinoline with a brominating agent.

Synthetic Protocol: Bromination of 4,7-dichloroquinoline

A general and reliable procedure for the synthesis of **4-Bromo-7-chloroquinoline** involves the reaction of 4,7-dichloroquinoline with trimethylsilyl bromide (TMS-Br).[\[3\]](#)

Step-by-Step Methodology:


- To a microwave tube (20 mL), add 4,7-dichloroquinoline (0.3315 g, 1.674 mmol) and propionitrile (3 mL).
- At room temperature, slowly add trimethylsilyl bromide (TMS-Br, 0.434 mL, 3.35 mmol). The formation of a precipitate is typically observed.
- Seal the reaction tube and place it in a preheated oil bath at 100°C for 12 hours.
- After the reaction is complete, cool the system to room temperature.

- Slowly pour the crude reaction mixture into a pre-cooled sodium hydroxide solution (1 N, 3 mL).
- Rinse the reaction tube with a suitable amount of water and add it to the mixture.
- Extract the aqueous layer with ether (3 x 5 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- The resulting yellow solid is the target product, **4-bromo-7-chloroquinoline** (yields can be up to 67%).^[3]

Causality and Experimental Choices:

- Choice of Brominating Agent: TMS-Br is an effective source of bromide ions for this nucleophilic aromatic substitution. The silicon-bromine bond is readily cleaved, facilitating the displacement of the chlorine atom at the 4-position of the quinoline ring.
- Solvent: Propionitrile is used as a polar aprotic solvent, which is suitable for this type of reaction.
- Temperature: The elevated temperature (100°C) is necessary to overcome the activation energy for the substitution reaction.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **4-Bromo-7-chloroquinoline**.

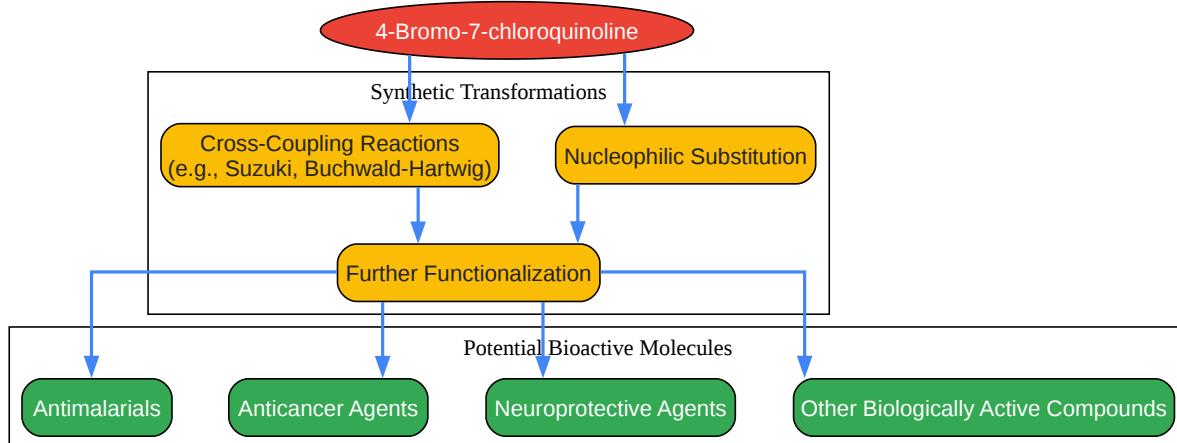
Spectroscopic Characterization

Confirmation of the structure and purity of **4-Bromo-7-chloroquinoline** is crucial. The following spectroscopic data are characteristic of the compound.

- ¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would show signals in the aromatic region. Characteristic chemical shifts (δ) are approximately: 8.70 (d, J = 4.6 Hz, 1H), 8.17 (d, J = 8.8 Hz, 1H), 8.14 (d, J = 2.0 Hz, 1H), 7.73 (d, J = 4.6 Hz, 1H), and 7.63 (dd, J = 9.0, 2.0 Hz, 1H).[3]
- Mass Spectrometry (LCMS, ESI): The mass spectrum should exhibit a molecular ion peak (m/z) at approximately 241.9, which corresponds to the calculated molecular weight of C₉H₅BrClN.[3]

Applications in Drug Discovery and Organic Synthesis

4-Bromo-7-chloroquinoline is a valuable intermediate in the synthesis of a wide range of biologically active molecules and complex organic compounds.[\[6\]](#)


Role as a Synthetic Intermediate

The differential reactivity of the bromine and chlorine atoms allows for selective functionalization. The 4-bromo substituent can be readily displaced or used in cross-coupling reactions, while the 7-chloro group can be retained or reacted under different conditions. This makes it a key building block for creating libraries of compounds for biological screening.[\[4\]](#)

Applications in Medicinal Chemistry

- Antimalarial Agents: The 7-chloroquinoline scaffold is a core component of many antimalarial drugs.[\[4\]](#)[\[7\]](#) **4-Bromo-7-chloroquinoline** serves as a precursor for the synthesis of novel derivatives aimed at combating drug-resistant malaria strains.[\[4\]](#)
- Anticancer Agents: Quinoline derivatives have shown promise as anticancer agents.[\[6\]](#)[\[7\]](#) The ability to functionalize **4-Bromo-7-chloroquinoline** at the 4-position allows for the introduction of various side chains to modulate the compound's activity against different cancer cell lines.
- Autophagy Inhibitors: This compound has been used in the synthesis of autophagy inhibitors for potential antitumor applications.[\[3\]](#)
- Neuroprotective Agents: The 4-amino-7-chloroquinoline scaffold, which can be derived from **4-Bromo-7-chloroquinoline**, has been identified in compounds that act as agonists for the nuclear receptor NR4A2, a potential target for neuroprotective therapies in Parkinson's disease.[\[8\]](#)

Synthetic Pathway Visualization

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **4-Bromo-7-chloroquinoline**.

Safety and Handling

4-Bromo-7-chloroquinoline is a hazardous substance and must be handled with appropriate safety precautions.

- Hazard Statements: It is toxic if swallowed (H301) and causes serious eye damage (H318).
[\[1\]](#)[\[2\]](#)
- Precautionary Statements:
 - Wear protective gloves, protective clothing, eye protection, and face protection.[\[9\]](#)
 - If swallowed, immediately call a poison center or doctor.[\[2\]](#)
 - If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[\[9\]](#)[\[10\]](#)

- Store in a well-ventilated place and keep the container tightly closed.[9][10]
- Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.
- Disposal: Dispose of contents and container to an approved waste disposal plant.[9][10]

Conclusion

4-Bromo-7-chloroquinoline is a highly valuable and versatile chemical intermediate. Its well-defined properties, established synthetic routes, and the strategic placement of its halogen substituents make it an important tool for medicinal chemists and organic synthesists. The continued exploration of its reactivity will undoubtedly lead to the discovery of new and potent therapeutic agents and other valuable chemical entities.

References

- Seedion. **4-Bromo-7-chloroquinoline**. [\[Link\]](#)
- RSC.
- ChemSynthesis. **4-bromo-7-chloroquinoline**. [\[Link\]](#)
- PubChem. 7-Bromo-4-Chloroquinoline. [\[Link\]](#)
- Thermo Fisher Scientific.
- NISCAIR.
- Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [\[Link\]](#)
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [\[Link\]](#)
- Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [\[Link\]](#)
- GSRS. **7-BROMO-4-CHLOROQUINOLINE**. [\[Link\]](#)
- ResearchGate. Synthesis of 7-chloroquinolinyl-4-. [\[Link\]](#)
- MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [\[Link\]](#)
- NIH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 4-Bromo-7-chloroquinoline AldrichCPR 98519-65-4 [sigmaaldrich.com]
- 3. 4-BROMO-7-CHLOROQUINOLINE | 98519-65-4 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Bromo-7-chloroquinoline - 杂环化合物 - 西典实验 [seedior.com]
- 6. dakenchem.com [dakenchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-7-chloroquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b148882#4-bromo-7-chloroquinoline-cas-number\]](https://www.benchchem.com/product/b148882#4-bromo-7-chloroquinoline-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com